N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide
Descripción
The exact mass of the compound N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide is 476.15411206 g/mol and the complexity rating of the compound is 747. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-morpholin-4-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F2N4O6S/c20-14-2-3-15(21)16(12-14)32(28,29)25-8-11-31-17(25)13-23-19(27)18(26)22-4-1-5-24-6-9-30-10-7-24/h2-3,12,17H,1,4-11,13H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVMFHQMBDOVHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F2N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide is a complex organic compound with potential biological activity. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a unique structure that includes:
- Oxazolidin ring : A five-membered ring containing nitrogen and oxygen.
- Difluorobenzenesulfonyl group : A sulfonyl group attached to a difluorobenzene moiety.
- Morpholine derivative : A morpholine ring that enhances its biological interactions.
Synthesis
The synthesis typically involves several steps:
- Formation of the oxazolidinone derivative through the reaction of 2,5-difluorobenzenesulfonyl chloride with an appropriate amino alcohol.
- Coupling with N-morpholinopropylamine to yield the final product.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Enzyme Inhibition
The difluorobenzenesulfonyl moiety is known to interact with enzyme active sites, potentially inhibiting their function. This inhibition can affect various biochemical pathways, making it a candidate for drug development targeting specific diseases.
Antitumor Activity
Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties. For instance, related compounds have shown nanomolar activity against human cancer cell lines, indicating a potential for further exploration in oncology .
The biological activity of N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide likely involves:
- Binding to Enzymes : The sulfonyl group forms strong interactions with enzyme active sites.
- Modulation of Signaling Pathways : By inhibiting specific enzymes, the compound may alter signaling pathways involved in cell proliferation and survival.
Case Studies
- In Vitro Studies : Research has demonstrated that similar compounds exhibit selective cytotoxicity against various cancer cell lines, including breast and ovarian cancers. The structure-activity relationship (SAR) studies revealed that modifications to the oxazolidin ring could enhance potency .
- In Vivo Efficacy : Animal models have shown promising results where related compounds exhibit dose-dependent antitumor effects when administered subcutaneously .
Data Table: Biological Activity Overview
Aplicaciones Científicas De Investigación
Structural Characteristics
- Molecular Formula : C_{18}H_{22}F_{2}N_{4}O_{5}S
- Molecular Weight : Approximately 440.42 g/mol
- IUPAC Name : N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide
Medicinal Chemistry
The compound is primarily investigated for its antimicrobial properties , particularly as a potential antibiotic. Oxazolidinones are known to inhibit bacterial protein synthesis, making them valuable in combating resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant Enterococcus) .
Biological Studies
Research has demonstrated that compounds similar to N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide can interact with specific enzymes and receptors, leading to potential therapeutic effects in various diseases .
Chemical Research
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, making it useful in the development of new materials and specialty chemicals .
Industrial Applications
Due to its structural properties, this compound is also being explored for applications in the development of new materials and as a precursor in specialty chemical synthesis .
Antimicrobial Activity
A study conducted by Zurenko et al. (1996) highlighted the efficacy of oxazolidinones against clinically significant pathogens. The findings suggest that modifications in the structure of these compounds can enhance their antibacterial activity .
Enzyme Interaction Studies
Research has shown that the difluorobenzenesulfonyl group can form strong interactions with the active sites of enzymes, potentially inhibiting their activity. This mechanism is crucial for developing new therapeutic agents targeting specific pathways involved in disease processes .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide, and how can reaction progress be monitored?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation, oxazolidine ring formation, and amide coupling. For example, analogous compounds are synthesized using dimethylformamide (DMF) as a solvent, with potassium carbonate as a base, and monitored via thin-layer chromatography (TLC) . Key intermediates like the oxazolidine-sulfonyl moiety may require controlled temperature (room temperature to 75°C) and inert atmospheres. Post-reaction, purification via column chromatography or recrystallization is standard .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodological Answer : Nuclear magnetic resonance (NMR; H, C, F) and infrared (IR) spectroscopy are essential for confirming functional groups (e.g., sulfonyl, morpholine, amide). Mass spectrometry (MS) validates molecular weight. For example, H NMR can resolve methylene protons adjacent to the oxazolidine ring (δ 3.5–4.5 ppm), while F NMR identifies fluorine environments in the difluorobenzenesulfonyl group . IR peaks near 1650–1750 cm confirm carbonyl groups .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
- Methodological Answer : Initial screening includes cytotoxicity assays (e.g., MTT on mammalian cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). For compounds with structural similarities, anti-inflammatory or anticancer activity is evaluated via interleukin-6 (IL-6) suppression or apoptosis induction in cancer cell lines . Dose-response curves and IC values should be established using triplicate experiments .
Advanced Research Questions
Q. How can synthetic yield be optimized for the oxazolidine-sulfonyl intermediate?
- Methodological Answer : Yield optimization involves catalyst screening (e.g., SnCl for nitro reduction steps) and solvent selection. For example, DMF enhances solubility of polar intermediates, while dichloromethane (DCM) aids in phase separation during extraction . Reaction time adjustments (e.g., 5–7 hours under reflux) and stoichiometric tuning (1.5 equivalents of chloroacetylated reagents) improve efficiency . Kinetic studies via TLC every 30 minutes prevent over-reaction .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer : Cross-validation using orthogonal assays (e.g., fluorescence-based binding vs. functional cellular assays) clarifies discrepancies. For instance, if a compound shows high enzyme inhibition but low cellular efficacy, permeability issues (e.g., logP < 3) or efflux pump activity may be implicated. Computational modeling (e.g., molecular docking with AutoDock Vina) identifies steric clashes or electrostatic mismatches in target binding pockets .
Q. How can regiochemical challenges in the morpholinylpropyl-ethanediamide coupling step be addressed?
- Methodological Answer : Regioselectivity is controlled via protecting group strategies (e.g., tert-butoxycarbonyl (Boc) for amines) and coupling agents (e.g., EDC/HOBt). For example, Boc-protected morpholinylpropylamine can be selectively deprotected with trifluoroacetic acid (TFA) before amide bond formation with ethanedioic acid derivatives . High-resolution MS and 2D NMR (COSY, HSQC) confirm regiochemical outcomes .
Q. What computational tools predict interactions between this compound and biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) and density functional theory (DFT) calculate binding energies and conformational stability. For sulfonamide-containing analogs, docking studies with homology-modeled proteins (e.g., carbonic anhydrase IX) identify key hydrogen bonds with active-site zinc ions . Pharmacophore mapping (e.g., Schrödinger Phase) prioritizes substituents for synthetic modification .
Q. How do stability and storage conditions impact experimental reproducibility?
- Methodological Answer : Stability studies under varying pH (2–12), temperature (4°C vs. 25°C), and light exposure guide storage protocols. For example, analogs with labile morpholine groups degrade in acidic conditions, necessitating lyophilization and storage in amber vials at -20°C . Accelerated stability testing (40°C/75% RH for 4 weeks) predicts shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
